molecular formula C24H18N4O2S4 B392730 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE

Cat. No.: B392730
M. Wt: 522.7g/mol
InChI Key: ULXXHKCLPUIRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE is a complex organic compound that features multiple functional groups, including benzothiazole rings, sulfanyl groups, and an acetamide moiety. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of benzothiazole derivatives, followed by the introduction of sulfanyl groups and the formation of the acetamide linkage. Common reagents used in these steps include thionyl chloride, amines, and various catalysts to facilitate the reactions under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole rings or other reactive sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and applications in synthetic organic chemistry.

Biology

Biologically, compounds with benzothiazole rings are known for their potential antimicrobial, antifungal, and anticancer activities. Research may focus on evaluating the biological activity of this compound and its derivatives against various pathogens or cancer cell lines.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties. Studies could explore its mechanism of action, efficacy, and safety in preclinical and clinical settings.

Industry

Industrially, such compounds may find applications in the development of new materials, including polymers, dyes, and electronic components. Their unique chemical properties can be harnessed for specific industrial applications.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzothiazole rings may intercalate with DNA or inhibit specific enzymes, while the sulfanyl and acetamide groups may enhance binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

  • 2-mercaptobenzothiazole
  • 2-aminobenzothiazole
  • 2-(2-hydroxyphenyl)benzothiazole

Uniqueness

What sets 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Its dual benzothiazole rings and sulfanyl groups provide multiple sites for chemical modification and potential biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H18N4O2S4

Molecular Weight

522.7g/mol

IUPAC Name

2-[[6-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C24H18N4O2S4/c29-21(25-15-6-2-1-3-7-15)13-32-24-28-18-11-10-16(12-20(18)34-24)26-22(30)14-31-23-27-17-8-4-5-9-19(17)33-23/h1-12H,13-14H2,(H,25,29)(H,26,30)

InChI Key

ULXXHKCLPUIRSR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NC5=CC=CC=C5S4

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

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